Boc-NHCH2CH2-PEG1-azide

PROTAC linker synthesis Orthogonal protection strategy Bioconjugation

Boc-NHCH2CH2-PEG1-azide (CAS 176220-30-7), systematically named tert-butyl (2-(2-azidoethoxy)ethyl)carbamate, is a monodisperse polyethylene glycol (PEG)-based heterobifunctional linker. The compound features a Boc-protected primary amine at one terminus and an azide group at the other, with a single ethylene glycol spacer unit (PEG1) between them.

Molecular Formula C9H18N4O3
Molecular Weight 230.26 g/mol
Cat. No. B15543559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-NHCH2CH2-PEG1-azide
Molecular FormulaC9H18N4O3
Molecular Weight230.26 g/mol
Structural Identifiers
InChIInChI=1S/C9H18N4O3/c1-9(2,3)16-8(14)11-4-6-15-7-5-12-13-10/h4-7H2,1-3H3,(H,11,14)
InChIKeyOIGBULWLGULHNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Boc-NHCH2CH2-PEG1-azide (CAS 176220-30-7) Procurement Guide: Monodisperse Heterobifunctional Linker for PROTAC Synthesis


Boc-NHCH2CH2-PEG1-azide (CAS 176220-30-7), systematically named tert-butyl (2-(2-azidoethoxy)ethyl)carbamate, is a monodisperse polyethylene glycol (PEG)-based heterobifunctional linker . The compound features a Boc-protected primary amine at one terminus and an azide group at the other, with a single ethylene glycol spacer unit (PEG1) between them [1]. With a molecular formula of C9H18N4O3 and molecular weight of 230.26 g/mol , it is supplied as a colorless oil with typical purity ≥95% . This linker enables sequential orthogonal conjugation strategies: the azide participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), while Boc deprotection under acidic conditions reveals a primary amine for subsequent amide bond formation [1].

Boc-NHCH2CH2-PEG1-azide Selection Rationale: Why Substituting Similar PEG-Azide Linkers Introduces Functional Risk


Superficially similar PEG-azide linkers such as Boc-NH-PEGn-azide (n ≥ 2) cannot be assumed interchangeable with Boc-NHCH2CH2-PEG1-azide (PEG1). The PEG chain length directly determines linker spatial reach, conformational flexibility, and aqueous solubility—parameters known from structure-activity relationship (SAR) studies to critically influence ternary complex formation efficiency and target degradation potency in PROTAC applications [1]. Additionally, linkers lacking the Boc protecting group (e.g., NH2-PEG1-azide) preclude orthogonal sequential conjugation workflows because the free amine would compete with desired azide-alkyne click chemistry during first-step functionalization . The evidence below quantifies where this specific compound provides measurable differentiation.

Boc-NHCH2CH2-PEG1-azide Comparative Evidence: Quantitative Differentiation Dimensions


Dual Orthogonal Reactivity: Boc-Amine vs. Azide Functionality Compared with Unprotected Amino-PEG-Azide Linkers

Boc-NHCH2CH2-PEG1-azide contains a Boc-protected amine that remains inert under click chemistry conditions and requires acidic deprotection (e.g., TFA/DCM or HCl/dioxane) to reveal the reactive primary amine [1]. In contrast, NH2-PEG1-azide (the deprotected analog) presents a free amine that competes with alkyne functionalization during CuAAC or SPAAC steps, potentially yielding undesired side products and reducing conjugation fidelity . While no direct head-to-head reaction yield comparison between these two specific compounds was identified in the searchable literature, the orthogonal protection strategy enabled by Boc is a class-level established principle for sequential bioconjugation workflows [1].

PROTAC linker synthesis Orthogonal protection strategy Bioconjugation

PEG1 Spacer Length: Conformational and Solubility Differentiation from Longer PEGn Homologs

Boc-NHCH2CH2-PEG1-azide incorporates a single ethylene glycol unit (PEG1, ~3 atoms between functional groups), providing minimal spacer length. This contrasts with commercially available homologs such as Boc-NH-PEG4-azide (PEG4, ~13 atoms) and Boc-NH-PEG5-azide (PEG5, ~16 atoms) . In PROTAC SAR studies, linker length variations of even 2-3 PEG units have been shown to alter degradation potency by 5- to 10-fold due to effects on ternary complex geometry and lysine ubiquitination site accessibility [1]. No direct comparative data measuring degradation efficiency across PEG1/PEG4/PEG5-containing PROTACs was located in the accessible literature for this specific compound. However, the class-level principle that shorter linkers restrict conformational sampling and may favor distinct ternary complex geometries relative to longer, more flexible linkers is well-established [1].

PROTAC linker design PEG spacer length Ternary complex formation

Boc Protecting Group Stability: Acid-Labile Orthogonality vs. Base-Labile Fmoc Alternatives

The Boc (tert-butyloxycarbonyl) protecting group on Boc-NHCH2CH2-PEG1-azide is cleaved under acidic conditions (e.g., TFA in DCM or HCl in dioxane). This contrasts with Fmoc-protected PEG-azide analogs (e.g., Fmoc-NH-PEG1-azide), which require basic conditions (e.g., piperidine in DMF) for deprotection [1]. Boc protection is stable to the nucleophilic and basic conditions encountered during azide-alkyne click reactions, whereas Fmoc groups are base-labile and may undergo premature deprotection in the presence of amine bases or during prolonged reactions [1]. No direct quantitative comparison of deprotection yields or purity between Boc-NHCH2CH2-PEG1-azide and Fmoc-NH-PEG1-azide was identified. However, the well-established orthogonality of Boc protection to click chemistry conditions provides a class-level rationale for its selection in workflows where base-sensitive moieties (e.g., esters, certain E3 ligand warheads) are present .

Amine protecting group Boc vs Fmoc Synthetic strategy

Product Storage Stability: Quantified Long-Term Integrity Parameters for Procurement Planning

According to vendor technical datasheets, Boc-NHCH2CH2-PEG1-azide demonstrates defined storage stability profiles under specified conditions. When stored as powder at -20°C, the compound remains stable for up to 2 years . In DMSO solution, stability is maintained for 2 weeks at 4°C or 6 months at -80°C . While comparative accelerated degradation data against structurally similar compounds (e.g., Boc-NH-PEG2-azide, Fmoc-NH-PEG1-azide) were not located in public sources, these quantitative storage parameters provide practical guidance for laboratory procurement and inventory management. The compound's molecular weight of 230.26 g/mol and CAS 176220-30-7 are confirmed across multiple authoritative vendor databases .

Chemical stability Storage conditions Quality control

Boc-NHCH2CH2-PEG1-azide Application Scenarios: Where This Linker Demonstrates Functional Utility


PROTAC Development: Sequential Orthogonal Conjugation of E3 Ligase Ligand and Target Protein Ligand

In PROTAC synthesis, Boc-NHCH2CH2-PEG1-azide enables a two-step orthogonal conjugation strategy. First, the azide group participates in CuAAC or SPAAC click chemistry with an alkyne-functionalized E3 ligase ligand (e.g., VHL or CRBN ligand). Second, Boc deprotection with TFA reveals the primary amine, which is subsequently coupled to a carboxylic acid-bearing target protein ligand via amide bond formation. The PEG1 spacer provides minimal distance between the two functional moieties, which may influence ternary complex geometry and ubiquitination efficiency [1]. This workflow exploits the Boc group's stability under click conditions, a class-level orthogonal protection principle well-established in bioconjugation chemistry [1].

Bioconjugation and Chemical Biology: Site-Specific Labeling and Probe Assembly

Boc-NHCH2CH2-PEG1-azide serves as a heterobifunctional linker for site-specific biomolecule labeling. The azide moiety enables bioorthogonal conjugation to alkyne-modified proteins, nucleic acids, or glycans via CuAAC or SPAAC. Following click conjugation, Boc deprotection reveals an amine handle for further functionalization with fluorescent dyes, affinity tags, or drug payloads . This sequential functionalization strategy is particularly valuable for constructing defined bioconjugates where premature amine reactivity would compromise product homogeneity .

Monodisperse PEG Linker Library: Precise Spacer Length Control for Structure-Activity Relationship Studies

Unlike polydisperse PEG reagents that contain chain-length heterogeneity, Boc-NHCH2CH2-PEG1-azide is a chemically defined, monodisperse compound with exactly one ethylene glycol unit. This enables precise control over linker length in SAR studies where even single-atom differences can affect molecular recognition and biological activity [1]. Researchers may select PEG1, PEG2, PEG3, PEG4, or longer homologs to systematically probe optimal spacer geometry. The monodisperse nature ensures reproducible synthesis and analytical characterization, which is critical for regulatory-compliant development workflows [1].

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